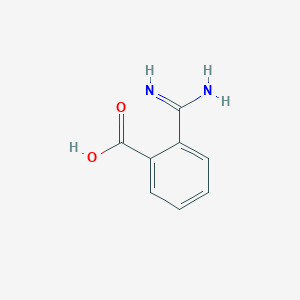

2-carbamimidoylbenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carbamimidoylbenzoic acid, also known as 2-amidinobenzoic acid, is a chemical compound that serves as a precursor for the synthesis of various substituted benzoic acids and related heterocyclic compounds. It is particularly useful in the synthesis of 2-(pyrimidin-2-yl)benzoic acids, which are of interest due to their potential biological activities and applications in medicinal chemistry .

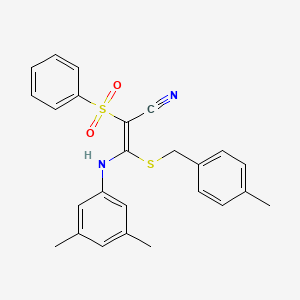

Synthesis Analysis

The synthesis of this compound involves ring contraction reactions with 1,3-dicarbonyl compounds and their synthetic equivalents. This process leads to the formation of 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione systems. The pyrrolidone ring within this system can be opened under the action of weak

Aplicaciones Científicas De Investigación

Pharmaceutical Analysis and Stability Testing :

- A study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its degradation product, including a compound similar to 2-carbamimidoylbenzoic acid, in pharmaceutical forms. This method is crucial for ensuring the quality and stability of pharmaceutical products Al-Kurdi et al., 1999.

Radioprotection in Cancer Treatments :

- A 2019 study by Bartolini et al. investigated a seleno-hormetine, structurally related to this compound, for its properties in protecting bone marrow hematopoietic cells against ionizing radiation-induced toxicities. This has potential applications in cancer treatments Bartolini et al., 2019.

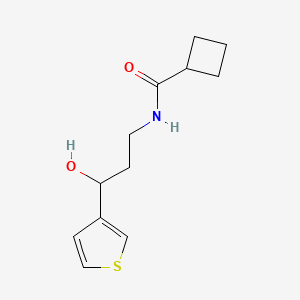

Antibacterial and Antifungal Properties :

- Research by Chavan and Pai (2007) on N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid (a compound similar to this compound) showed good antibacterial activity against several microorganisms, including Staphylococcus aureus and Escherichia coli, indicating potential for antibacterial applications Chavan & Pai, 2007.

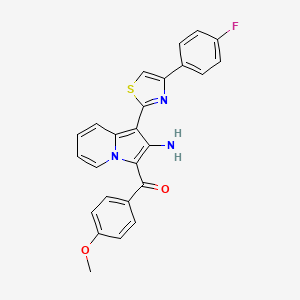

Chemical Synthesis and Drug Development :

- Bradshaw et al. (2002) discussed the synthesis of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which are chemically related to this compound. These compounds showed potent antitumor properties and were considered for clinical evaluation Bradshaw et al., 2002.

Immunological Applications :

- A study by Akberova (2002) highlighted that p-Aminobenzoic acid, a compound structurally related to this compound, has immunomodulatory properties. This discovery led to the development of a medicinal drug “Actipol” for clinical practice Akberova, 2002.

Radiology and Imaging :

- Silva de Abreu and Fernandes (2021) explored the use of 2,3,5-triiodobenzoic acid (TIBA), a compound related to this compound, as a contrast agent in radiology. They investigated its role in generating reactive oxygen species and its potential antitumor activity in lung cancer and leukemia Silva de Abreu & Fernandes, 2021.

Mecanismo De Acción

Target of Action

It is known to be a precursor for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids .

Mode of Action

2-Carbamimidoylbenzoic acid interacts with its targets through a process of ring contraction with 1,3-dicarbonyl compounds and their synthetic equivalents . This leads to the synthesis of 2-(pyrimidin-2-yl)benzoic acids . The intramolecular condensation of the obtained acids with 1,3-dielectrophiles proceeds with the formation of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system . The pyrrolidone ring of this system is easily opened under the action of weak nucleophiles .

Propiedades

IUPAC Name |

2-carbamimidoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOKAZPDXSWCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)